

spectroscopic data for 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

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Technical Guide: 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic information for the heterocyclic compound **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde**. This molecule is a versatile building block in medicinal and agrochemical research, noted for its unique cyclopropyl and pyrazole moieties which enhance chemical reactivity and selectivity.^[1] This document collates predicted spectroscopic data and outlines a plausible, detailed experimental protocol for its synthesis and characterization, based on established methods for analogous compounds. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Compound Identification

Chemical Structure:

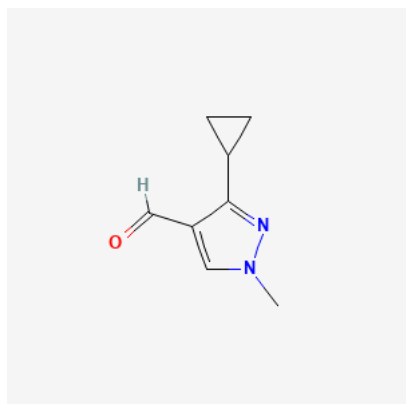


Figure 1. Chemical Structure of **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde**.

Table 1: Compound Properties

Property	Value	Reference
IUPAC Name	3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde	
CAS Number	902837-67-6	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[1]
Appearance	Liquid (Predicted)	[1]
Purity	≥ 95% (HPLC)	[1]

Spectroscopic Data

Disclaimer: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde** were not available in the reviewed literature. The following tables present predicted mass spectrometry data and expected ranges for NMR and IR spectroscopy based on the analysis of structurally similar compounds.

Mass Spectrometry (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the title compound.

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	151.08660	135.4
[M+Na] ⁺	173.06854	147.2
[M-H] ⁻	149.07204	140.8
[M+NH ₄] ⁺	168.11314	151.2
[M+K] ⁺	189.04248	143.7
[M+H-H ₂ O] ⁺	133.07658	128.1
[M+HCOO] ⁻	195.07752	159.0
[M+CH ₃ COO] ⁻	209.09317	179.2
[M] ⁺	150.07877	139.0
[M] ⁻	150.07987	139.0
Data sourced from PubChem[3].		

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

The following tables provide expected chemical shift ranges for the protons and carbons of **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde**. These estimations are based on typical values for the functional groups present and data from analogous pyrazole structures.

Table 3: Expected ¹H NMR Chemical Shifts

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity
Aldehyde-H	9.8 - 10.2	Singlet (s)
Pyrazole-H (C5-H)	7.8 - 8.2	Singlet (s)
N-Methyl (N-CH ₃)	3.8 - 4.1	Singlet (s)
Cyclopropyl-CH	1.8 - 2.2	Multiplet (m)
Cyclopropyl-CH ₂	0.8 - 1.3	Multiplet (m)

Table 4: Expected ¹³C NMR Chemical Shifts

Carbon	Expected Chemical Shift (δ , ppm)
Aldehyde (C=O)	185 - 195
Pyrazole C3	150 - 160
Pyrazole C5	135 - 145
Pyrazole C4	110 - 120
N-Methyl (N-CH ₃)	35 - 40
Cyclopropyl-CH	10 - 15
Cyclopropyl-CH ₂	5 - 10

Infrared (IR) Spectroscopy (Expected)

The following table lists the expected characteristic IR absorption bands for the functional groups present in the molecule.

Table 5: Expected IR Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C=O stretch (aldehyde)	1680 - 1710	Strong
C=N stretch (pyrazole)	1580 - 1620	Medium
C-H stretch (aromatic/cyclopropyl)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium

Experimental Protocols

Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

The synthesis of the title compound can be achieved via a Vilsmeier-Haack formylation of 3-cyclopropyl-1-methyl-1H-pyrazole. This is a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.

Reaction Scheme:

 Reaction Scheme for the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Figure 2. Proposed synthesis of **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde** via Vilsmeier-Haack reaction.

Materials:

- 3-cyclopropyl-1-methyl-1H-pyrazole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- **Vilsmeier Reagent Formation:** In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- **Addition of Pyrazole:** Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

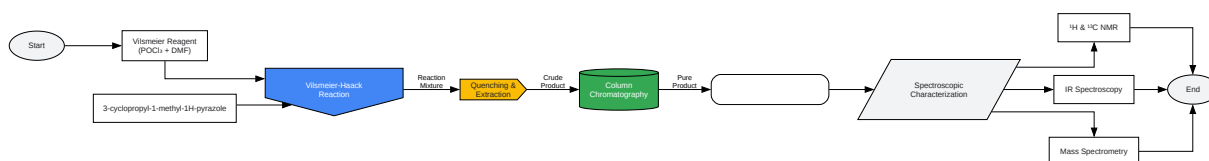
Instrumentation:

- NMR: ^1H and ^{13}C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on NaCl plates.
- MS: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde**.



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